2-[3-(N-Methylaminocarbonyl)phenyl]phenol
Description
2-[3-(N-Methylaminocarbonyl)phenyl]phenol (CAS 1261947-37-8) is a phenolic compound with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol . Structurally, it consists of a phenol group (hydroxyl-substituted benzene) linked to a second phenyl ring substituted with an N-methylaminocarbonyl group (–CONHCH₃) at the meta-position. This functional group combination confers unique physicochemical properties, such as hydrogen-bonding capability (via the hydroxyl and amide groups) and moderate lipophilicity. The compound is classified as a biochemical and is available in highly purified grades for research purposes .
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-15-14(17)11-6-4-5-10(9-11)12-7-2-3-8-13(12)16/h2-9,16H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBYQHJOOZFEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683535 | |
| Record name | 2'-Hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-43-4 | |
| Record name | 2'-Hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Methylaminocarbonyl)phenyl]phenol typically involves the reaction of 2-hydroxybiphenyl with N-methylisocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine is often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(N-Methylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-[3-(N-Methylaminocarbonyl)phenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(N-Methylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-[3-(N-Methylaminocarbonyl)phenyl]phenol with key analogs:
Physicochemical Properties
- Lipophilicity (logP): The N-methylaminocarbonyl group reduces logP compared to Salfluverine’s trifluoromethyl (–CF₃) group, which is highly hydrophobic . Boronic acid derivatives exhibit variable logP depending on substituents .
- Hydrogen Bonding: The hydroxyl and amide groups in this compound facilitate stronger intermolecular interactions than pyrimidine-based analogs .
Biological Activity
2-[3-(N-Methylaminocarbonyl)phenyl]phenol, a compound with significant biological activity, has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a biphenyl system with hydroxyl and carbonyl functional groups. These groups are crucial for the compound's reactivity and biological interactions. The ability to form hydrogen bonds enhances its interaction with biological targets, such as enzymes and receptors.
Molecular Characteristics
| Property | Value |
|---|---|
| CAS Number | 1261943-43-4 |
| Molecular Weight | 227.26 g/mol |
| Functional Groups | Hydroxyl, Carbonyl |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl group can engage in hydrogen bonding while the carbonyl group may participate in various biochemical reactions.
Interaction with Biological Targets
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may lead to therapeutic effects in conditions such as cancer.
- Receptor Binding : Its structural features allow it to bind to receptors, modulating their activity and influencing cellular pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
Anticancer Activity
Several studies have investigated the anticancer effects of phenolic compounds similar to this compound. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:
- Cell Lines Tested : HCT116, HT-29, LoVo, SW480
- Inhibition Rates : At concentrations around 100 µM, significant reductions in cell viability were observed (38% to 90% depending on the cell line) .
Comparative Studies
When compared to structurally similar compounds, such as 2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol and 2-Hydroxy-N-methylbenzamide, this compound exhibits distinct biological properties due to its unique substitution pattern on the biphenyl structure .
Study 1: Anticancer Efficacy
A recent study evaluated the effects of phenolic compounds on cancer cell lines. The results indicated that treatment with phenolic derivatives led to increased apoptosis markers and downregulation of matrix metalloproteinases (MMPs), which are involved in cancer metastasis .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of phenolic compounds against E. coli. The study highlighted how modifications in the phenolic structure could enhance membrane permeability and reduce biofilm formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
